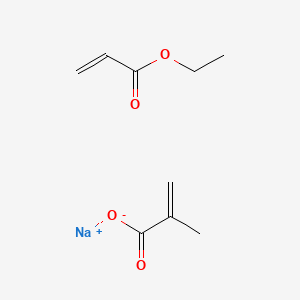
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate is a chemical compound with the molecular formula C₉H₁₃NaO₄ and a molecular weight of 208.187 g/mol . . This compound is used primarily in industrial applications.
Métodos De Preparación
The synthesis of sodium;ethyl prop-2-enoate;2-methylprop-2-enoate involves the polymerization of 2-propenoic acid, ethyl ester with 2-methyl-2-propenoic acid in the presence of sodium . The reaction conditions typically include the use of acetic acid and benzoyl peroxide as initiators . Industrial production methods often involve bulk polymerization or polymerization in a solvent at a controlled temperature .
Análisis De Reacciones Químicas
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can also occur, although specific reagents and conditions are required.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include acetic acid, benzoyl peroxide, and other polymerization initiators . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used in the synthesis of various polymers and copolymers.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential medical applications.
Mecanismo De Acción
The mechanism of action of sodium;ethyl prop-2-enoate;2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through polymerization reactions, where it forms long chains of repeating units . These reactions are initiated by specific reagents and conditions, leading to the formation of polymers with unique properties.
Comparación Con Compuestos Similares
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl acrylate: Similar in structure but differs in its polymerization properties.
Methyl methacrylate: Another related compound with different applications and properties.
Itaconic acid: Used in similar industrial applications but has distinct chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Propiedades
Número CAS |
100218-77-7 |
|---|---|
Fórmula molecular |
C9H13NaO4 |
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
sodium;ethyl prop-2-enoate;2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O2.C4H6O2.Na/c1-3-5(6)7-4-2;1-3(2)4(5)6;/h3H,1,4H2,2H3;1H2,2H3,(H,5,6);/q;;+1/p-1 |
Clave InChI |
VTKYVJNLHRYFQD-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C=C.CC(=C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


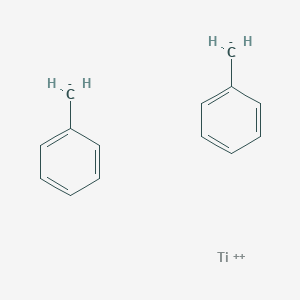
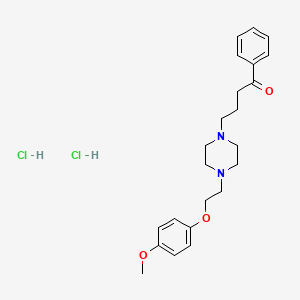
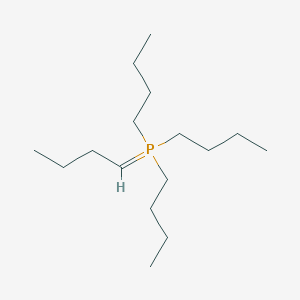
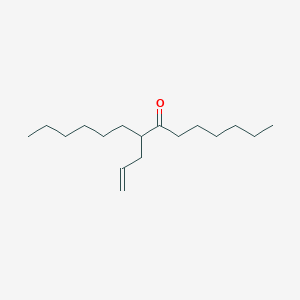
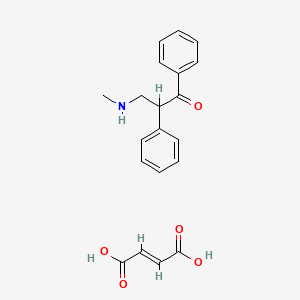

![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)


plumbane](/img/structure/B14659800.png)
![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)

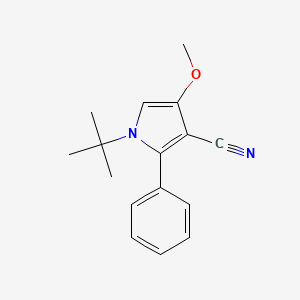
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)
